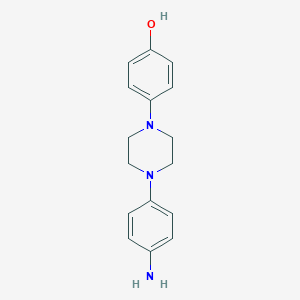

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(4-aminophenyl)piperazin-1-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(20)8-6-15/h1-8,20H,9-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIJMPVPOMTRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436961 | |

| Record name | 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74853-08-0 | |

| Record name | 4-[4-(4-Aminophenyl)-1-piperazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74853-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-aminophenyl)piperazin-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine (CAS 74853-08-0)

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of the antifungal agent Posaconazole.[1][][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₆H₁₉N₃O.[3][5][6] It is typically a white to off-white or grey to dark brown solid powder.[][6] The compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[][7] For long-term use, it should be stored in a cool, dry, and well-ventilated area, away from light, under an inert atmosphere at room temperature or refrigerated at 2-8°C.[][8]

| Property | Value | Source |

| CAS Number | 74853-08-0 | [3][5][6] |

| Molecular Formula | C₁₆H₁₉N₃O | [3][5][6] |

| Molecular Weight | 269.34 g/mol | [3][5][6] |

| Appearance | White to Grey to Dark Brown Solid Powder | [][6] |

| Melting Point | 234-240 °C | [3][6] |

| Boiling Point (Predicted) | 532.8±50.0 °C | [9] |

| Density (Predicted) | 1.237±0.06 g/cm³ | [9] |

| pKa (Predicted) | 12.18±0.30 | [9] |

| Solubility | Soluble in DMSO and Methanol | [][7] |

| Purity/Assay | >95% - 100% | [][6] |

| Storage | Store at 2-8°C or room temperature in a dark, inert atmosphere | [][9] |

Synthesis Protocols

The synthesis of this compound typically involves a multi-step process. Several synthetic routes have been described, often starting from piperazine and appropriately substituted phenyl derivatives. Below is a detailed experimental protocol based on a common synthetic strategy involving the reduction of a nitro-intermediate.

Experimental Protocol: Two-Step Synthesis from N-(4-Hydroxyphenyl)-piperazine

This protocol involves the N-arylation of N-(4-hydroxyphenyl)-piperazine with a nitro-substituted halobenzene, followed by the reduction of the nitro group.

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine

-

Under a nitrogen atmosphere, suspend 420 g (2.36 mol) of N-(4-Hydroxyphenyl)-piperazine, 520.6 g (3.30 mol) of 1-chloro-4-nitrobenzene, and 457.5 g (3.54 mol) of N,N-Diisopropylethylamine (Hünig's Base) in 1260 ml of N-Methylpyrrolidone (NMP).[10][11][12]

-

Heat the suspension to 120-125°C. The mixture should form a clear solution.[10][11][12]

-

Stir the solution at this temperature for 5-7 hours, monitoring the reaction progress by HPLC.[10][11][12]

-

After the reaction is complete, cool the solution to 75-80°C.[10][11][12]

-

Slowly add 6.3 liters of isopropanol over approximately 30 minutes while maintaining the temperature at 75-80°C. Gentle heating may be necessary.[10][11][12]

-

Filter the resulting precipitate and wash it with 1.7 liters of isopropanol, followed by five washes with 840 ml of warm water (35-40°C).[10][11][12]

-

Dry the product under vacuum at 50°C to a constant weight.[10][11][12]

Step 2: Synthesis of this compound

-

Under a nitrogen atmosphere, suspend 430 g (1.34 mol) of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in 2.8 liters of methoxyethanol at 20-25°C.[4][10][11][12]

-

Add 52 g of 5% palladium on charcoal catalyst (50% water wet).[4][10][11][12]

-

Degas the suspension three times and then heat to 70-75°C.[4][10][11][12]

-

Prepare a solution of 497 g of sodium hypophosphite monohydrate in 1.12 liters of water.[4][10][11][12]

-

Slowly add the sodium hypophosphite solution to the reaction mixture over 2-2.5 hours, maintaining the temperature at 70-75°C. The reaction is exothermic, and the temperature may need to be controlled.[4][10][11][12]

-

After the addition is complete, filter the catalyst and wash it with 600 ml of water.[11]

-

Combine the filtrates and warm to 35-40°C. Adjust the pH to 7.1 ± 1 by adding concentrated sodium hydroxide.[11]

-

Cool the resulting suspension to 20-25°C and stir for 30 minutes.[11]

-

Filter the product under nitrogen, wash twice with 1.6 liters of water, followed by 400 ml of a water/methanol (1:1) mixture, and finally with 800 ml of methanol.[11]

-

Dry the final product under vacuum at 50°C to a constant weight.[11]

Synthesis workflow for this compound.

Biological Activity and Potential Applications

While primarily used as a chemical intermediate, this compound has been noted for its potential antiviral and anticancer properties.[5]

Antiviral Activity

The compound has been shown to bind to viral proteins, specifically the helicase-primase enzyme, which is essential for viral DNA replication.[5] By binding to the active site of this enzyme, it can inhibit the synthesis of new viral DNA, thereby preventing viral particle release.[5]

Proposed antiviral mechanism of action.

Anticancer Activity

This compound has demonstrated anticancer activity in animal cancer cell lines, including bone cancer cells.[5] The proposed mechanism involves the induction of apoptosis through a multi-step process that includes the inhibition of protein synthesis, induction of endoplasmic reticulum (ER) stress, and the activation of caspases.[5]

Proposed signaling pathway for anticancer activity.

Further research, including detailed experimental assays, is required to fully elucidate and quantify these biological activities and to determine the therapeutic potential of this compound beyond its role as a synthetic intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 3. darshanpharmaindia.in [darshanpharmaindia.in]

- 4. This compound | 74853-08-0 [chemicalbook.com]

- 5. This compound | 74853-08-0 | FH00585 [biosynth.com]

- 6. iconpharmachem.com [iconpharmachem.com]

- 7. atompharma.co.in [atompharma.co.in]

- 8. 1-4-aminophenyl-4-4-hydroxyphenyl Piperazine | 74853-08-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. 74853-08-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-Nâ²-(4â²-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-[4-(4-aminophenyl)piperazin-1-yl]phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[4-(4-aminophenyl)piperazin-1-yl]phenol is a synthetic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of the broad-spectrum antifungal agent Posaconazole.[1] Beyond its role as a synthetic precursor, this arylpiperazine derivative has garnered attention for its potential biological activities, including anticancer and tyrosinase inhibitory effects. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 4-[4-(4-aminophenyl)piperazin-1-yl]phenol, presenting key data in a structured format to support further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for 4-[4-(4-aminophenyl)piperazin-1-yl]phenol are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-[4-(4-aminophenyl)piperazin-1-yl]phenol | PubChem |

| CAS Number | 74853-08-0 | PubChem |

| Molecular Formula | C₁₆H₁₉N₃O | PubChem |

| Molecular Weight | 269.34 g/mol | PubChem |

| Appearance | Grey to Dark Brown Solid | Atom Pharma |

| Melting Point | >180°C (decomposition) | Atom Pharma |

| 234-240 °C | Darshan Healthcare | |

| Boiling Point (Predicted) | 532.8 ± 50.0 °C | ChemicalBook |

| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated) | Atom Pharma, ChemicalBook |

| pKa (Predicted) | 12.18 ± 0.30 | ChemicalBook |

| logP (Computed) | 2.6 | PubChem |

Note on Melting Point: There is a notable discrepancy in the reported melting points. One source indicates decomposition above 180°C, while another provides a melting range of 234-240°C. This variation may be attributable to differences in experimental conditions or sample purity. Further experimental verification is recommended to establish a definitive melting point.

Experimental Protocols

Synthesis of 4-[4-(4-aminophenyl)piperazin-1-yl]phenol

A common synthetic route to 4-[4-(4-aminophenyl)piperazin-1-yl]phenol involves a two-step process starting from 4-(piperazin-1-yl)phenol. This process is outlined below.

Step 1: Synthesis of 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol

This step involves the nucleophilic aromatic substitution reaction between 4-(piperazin-1-yl)phenol and p-nitrochlorobenzene.

-

Materials:

-

4-(Piperazin-1-yl)phenol

-

p-Nitrochlorobenzene

-

Triethylamine

-

N-Methyl-pyrrolidone (NMP)

-

Isopropanol

-

-

Procedure:

-

To a mixture of 4-(piperazin-1-yl)phenol (100 g) in N-Methyl-pyrrolidone (200 ml), add p-Nitro-chlorobenzene (105.8 g) and Triethylamine (73.76 g) at 25-30°C.

-

Stir the mixture for 10 minutes.

-

Heat the mixture to 110-115°C and stir for 6 hours.

-

Cool the mixture to 25-30°C.

-

Add Isopropanol (200 ml) to the mixture and stir for 1 hour at 25-30°C.

-

Cool the mixture to 10-15°C and stir for 1 hour.

-

Filter the precipitated solid and dry to obtain 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol.[1]

-

Step 2: Reduction of the Nitro Group to Synthesize 4-[4-(4-aminophenyl)piperazin-1-yl]phenol

The nitro group of the intermediate is reduced to an amine to yield the final product.

-

Materials:

-

4-[4-(4-nitrophenyl)piperazin-1-yl]phenol

-

Dimethylformamide (DMF)

-

Raney Nickel

-

Hydrogen gas

-

Water

-

Methanol

-

-

Procedure:

-

In an autoclave vessel, add Dimethylformamide (1200 ml) to the filtered solid of 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol.

-

Add Raney Nickel (20 g) in dimethylformamide to the mixture at 25-30°C.

-

Apply appropriate hydrogen pressure to the mixture.

-

Heat the mixture to 45-50°C and stir for 3 hours.

-

Cool the mixture to 25-30°C.

-

Filter the mixture through hyflow to remove the Raney Nickel.

-

Add water to the filtrate at 25-30°C and stir for 1 hour.

-

Filter the precipitated solid and wash with water and methanol to obtain 4-[4-(4-aminophenyl)piperazin-1-yl]phenol.[1]

-

Biological Activity and Signaling Pathways

Preliminary studies suggest that 4-[4-(4-aminophenyl)piperazin-1-yl]phenol and its derivatives possess interesting biological activities, particularly as tyrosinase inhibitors and potential anticancer agents.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic applications.[2] While direct studies on 4-[4-(4-aminophenyl)piperazin-1-yl]phenol are limited, related p-aminophenol and arylpiperazine derivatives have demonstrated significant tyrosinase inhibitory activity.[2][3] The proposed mechanism for some p-aminophenol derivatives is non-competitive inhibition.[2] For certain nitrophenylpiperazine derivatives, a mixed-type inhibition has been observed.[4]

The general mechanism of tyrosinase involves the oxidation of L-tyrosine to dopaquinone, which then proceeds through a series of reactions to form melanin. Inhibitors can interfere with this process at various stages.

References

An In-depth Structural Analysis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

An Essential Intermediate in Pharmaceutical Synthesis

Introduction

1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, with CAS number 74853-08-0, is a key chemical intermediate, most notably in the synthesis of the potent triazole antifungal agent, Posaconazole. Its specific molecular architecture is crucial for the efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive analysis of its structural features, drawing upon available spectroscopic data, crystallographic information from closely related structures, and an examination of its role in relevant biological pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

Basic physicochemical properties of the title compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N₃O | [1] |

| Molecular Weight | 269.34 g/mol | [1] |

| Appearance | White to light brown solid powder | [2] |

| Melting Point | 234-240 °C | [2] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |

Structural and Spectroscopic Analysis

A detailed structural elucidation of this compound is critical for its quality control and to understand its reactivity in synthetic processes.

Crystallographic Data

While a single-crystal X-ray structure for this compound is not publicly available, analysis of the closely related compound, 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, provides valuable insights into the expected solid-state conformation. In this analog, the piperazine ring adopts a chair conformation. It is anticipated that the piperazine ring in the title compound will also favor a chair conformation to minimize steric strain.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the title compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 6.98-6.46 | m | 8H | Aromatic Protons (C₆H₄) | [3] |

| 4.56 | s | 2H | NH₂ | [3] |

| 3.75 | s | 1H | OH | [3] |

| 3.17-2.98 | m | 8H | Piperazine Protons (CH₂) | [3] |

| Solvent: DMSO-d₆, Frequency: 400 MHz |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~153 | C-OH (hydroxyphenyl) |

| ~150 | C-NH₂ (aminophenyl) |

| ~130 | C-N (aminophenyl) |

| ~125 | C-N (hydroxyphenyl) |

| ~118 | Aromatic CH (hydroxyphenyl) |

| ~115 | Aromatic CH (aminophenyl) |

| ~50 | Piperazine CH₂ (adjacent to hydroxyphenyl) |

| ~48 | Piperazine CH₂ (adjacent to aminophenyl) |

| Note: These are predicted values based on structure-correlation charts and data from similar piperazine-containing compounds. |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2800 | Medium | Aliphatic C-H stretching (piperazine) |

| 1620-1580 | Strong | Aromatic C=C stretching and N-H bending |

| 1510 | Strong | Aromatic C=C stretching |

| 1250 | Strong | C-O stretching (phenol) |

| 1220 | Strong | Aromatic C-N stretching |

| Note: Predicted values are based on typical vibrational frequencies for the functional groups present in the molecule. |

Mass Spectrometry (MS) Data (Predicted Fragmentation)

| m/z | Interpretation |

| 269 | [M]⁺ (Molecular Ion) |

| 177 | [M - C₆H₅O]⁺ |

| 162 | [M - C₆H₆NO]⁺ |

| 120 | [H₂N-C₆H₄-N-CH₂]⁺ |

| 92 | [C₆H₅-NH]⁺ |

| Note: Fragmentation pattern is predicted based on the analysis of similar phenylpiperazine structures, where cleavage of the bonds connecting the piperazine ring to the aromatic rings is a common pathway. |

Experimental Protocols

Detailed experimental protocols are crucial for the consistent synthesis and analysis of this compound.

Synthesis Protocol

A common synthetic route involves the reaction of a protected or precursor form of one of the aromatic rings with piperazine, followed by functional group manipulation. One documented method is the reduction of a nitro-group precursor.[4]

Example Protocol: Reduction of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine [4]

-

Suspension: Suspend N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in methoxyethanol at room temperature under a nitrogen atmosphere.

-

Catalyst Addition: Add a palladium on charcoal catalyst (5% Pd).

-

Degassing: Degas the suspension multiple times.

-

Heating: Heat the reaction mixture to 70-75 °C.

-

Reducing Agent Addition: Slowly add a solution of sodium hypophosphite monohydrate in water over several hours while maintaining the temperature.

-

Work-up: After the reaction is complete, filter the catalyst and adjust the pH of the filtrate to ~7.1 with sodium hydroxide to precipitate the product.

-

Purification: The product is filtered, washed with water and methanol, and then dried under vacuum.

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI) and analyze the resulting mass-to-charge ratios. For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Workflow

Caption: A generalized workflow for the synthesis of the title compound via reduction.

Biological Signaling Pathway Context

As an intermediate for Posaconazole, the biological relevance of this compound is linked to the mechanism of action of this antifungal drug. Posaconazole targets the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

References

- 1. 74853-08-0|this compound|BLD Pharm [bldpharm.com]

- 2. darshanpharmaindia.in [darshanpharmaindia.in]

- 3. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 4. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole. This document details available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and illustrates its relevance in the context of antifungal drug action.

Spectroscopic Data

To date, a complete set of publicly available, experimentally verified spectroscopic data for this compound is limited. The following tables summarize the available data, including ¹H NMR data from patent literature and predicted values for other spectroscopic techniques. It is important to note that the experimental ¹H NMR data from patent literature shows some inconsistencies across different synthesis examples.

Table 1: ¹H NMR Spectroscopic Data

| Parameter | Value | Solvent | Source |

| Chemical Shift (δ) | 6.98-6.88 (m, 2H), 6.88-6.79 (m, 2H), 6.79-6.69 (m, 2H), 6.56-6.46 (m, 2H), 4.56 (s, 2H, -NH₂), 3.75 (s, 1H, -OH), 3.17-2.98 (m, 8H, piperazine) | DMSO-d₆ | Patent Data[1] |

| Chemical Shift (δ) | 6.85-6.75 (m, 4H), 6.70-6.60 (m, 4H), 3.33 (s, -OH and -NH₂ protons, integration not specified), 3.07 (s, 8H, piperazine) | DMSO-d₆ | Patent Data[2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹³C NMR | No experimental data found. Predicted shifts would include signals for aromatic carbons (approx. 115-155 ppm) and piperazine carbons (approx. 45-55 ppm). |

| FT-IR (cm⁻¹) | No experimental data found. Predicted characteristic peaks would include: N-H stretching (amine, ~3400-3300), O-H stretching (phenol, broad, ~3600-3200), C-H stretching (aromatic, ~3100-3000), C-H stretching (aliphatic, ~2950-2850), C=C stretching (aromatic, ~1600, 1500), C-N stretching (~1340-1260), and C-O stretching (~1260-1180). |

| Mass Spectrometry | Molecular Weight: 269.34 g/mol [3][4][5]. Expected [M+H]⁺: 270.1550. |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on published synthesis routes and general analytical procedures.

Synthesis of this compound[6][7][8]

This synthesis is typically a two-step process involving an initial coupling reaction to form an intermediate, followed by the reduction of a nitro group.

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine

-

To a reaction vessel under a nitrogen atmosphere, add N-(4-Hydroxyphenyl)-piperazine, 1-chloro-4-nitrobenzene, and an organic base such as N,N-Diisopropylethylamine (Hünig's Base) in a suitable solvent like N-Methylpyrrolidone (NMP).

-

Heat the mixture to 120-125°C and monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

After completion (typically 5-7 hours), cool the solution to 75-80°C.

-

Add isopropanol to precipitate the product.

-

Cool the suspension to room temperature and then further to -10 to -5°C.

-

Filter the yellow crystalline product, wash with isopropanol and then with warm water.

-

Dry the product under vacuum at 50°C.

Step 2: Reduction to this compound

-

Suspend the N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine in a solvent such as methoxyethanol at room temperature under a nitrogen atmosphere.

-

Add a palladium on carbon catalyst (e.g., 5% Pd/C).

-

Heat the suspension to 70-75°C.

-

Slowly add a solution of a reducing agent, such as sodium hypophosphite monohydrate in water, over a period of 2-2.5 hours, maintaining the temperature.

-

Monitor the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the suspension and dilute with water.

-

Filter off the catalyst.

-

Adjust the pH of the filtrate to approximately 7.1 with concentrated sodium hydroxide to precipitate the final product.

-

Cool the resulting suspension and stir.

-

Filter the product, wash with water, a water/methanol mixture, and finally with methanol.

-

Dry the final product under vacuum at 50°C.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

Visualizations

Experimental Workflow for Synthesis and Characterization```dot

Caption: Inhibition of ergosterol synthesis by Posaconazole.

References

- 1. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 2. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. darshanpharmaindia.in [darshanpharmaindia.in]

- 4. atompharma.co.in [atompharma.co.in]

- 5. 74853-08-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Biological activity of hydroxyphenylpiperazine derivatives

An In-depth Technical Guide on the Biological Activity of Hydroxyphenylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The hydroxyphenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a hydrophilic phenol group and a versatile piperazine ring allows for fine-tuning of physicochemical properties and target interactions. This guide provides a comprehensive overview of the significant biological activities of hydroxyphenylpiperazine derivatives, focusing on their role as tyrosinase inhibitors and opioid receptor antagonists. It includes detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to support further research and development in this area.

Tyrosinase Inhibitory Activity

(4-Hydroxyphenyl)piperazine derivatives have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][2] Overproduction of melanin can lead to various dermatological hyperpigmentation disorders, making tyrosinase an attractive target for therapeutic agents.

Mechanism of Action and Structure-Activity Relationship (SAR)

Tyrosinase is a copper-containing enzyme that catalyzes the initial, rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Hydroxyphenylpiperazine derivatives act as competitive inhibitors, likely by chelating the copper ions in the enzyme's active site via their phenolic hydroxyl group and mimicking the natural substrate.[1][3]

Structure-activity relationship studies on a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have revealed several key insights[1][3]:

-

The 4-hydroxyphenyl moiety is crucial for activity.

-

An aroyl group on the second nitrogen of the piperazine ring is a common feature.

-

Hydrophobic ortho-substituents on the aroyl moiety significantly enhance inhibitory potency. Compounds with these features exhibit IC50 values in the low micromolar range.[1][2]

-

Conversely, the introduction of hydrophilic functional groups or an additional phenyl ring on the aroyl moiety tends to decrease the inhibitory activity.[1]

Quantitative Data: Tyrosinase Inhibition

The inhibitory activities of various (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives against tyrosinase from Agaricus bisporus (AbTYR) are summarized below.

| Compound | Substituent (R) on Aroyl Moiety | IC50 (μM)[1][3] |

| Kojic Acid (Reference) | - | 17.8 |

| Precursor Compound 1 | 2-(4-benzyl-1-piperidinyl)-1-ethenone | 3.8 |

| 2 | H | 73.2 |

| 3 | 4-Phenyl | 128.3 |

| - | Compounds with hydrophobic ortho-substituents | 1.5 - 4.6 |

Experimental Protocol: Tyrosinase Inhibition Assay

The following protocol outlines the assessment of the diphenolase activity of Agaricus bisporus tyrosinase (AbTYR).[1]

Materials:

-

Agaricus bisporus tyrosinase (AbTYR)

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compounds dissolved in DMSO

-

Microplate reader

Procedure:

-

Prepare a solution of AbTYR in phosphate buffer.

-

In a 96-well plate, add an aliquot of the enzyme solution to wells containing various concentrations of the test compound (or DMSO for control).

-

Pre-incubate the enzyme-inhibitor mixture at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition versus the inhibitor concentration.

-

To determine the mechanism of inhibition, conduct kinetic studies by measuring the reaction rates at different concentrations of both the substrate (L-DOPA) and the inhibitor. Analyze the data using Lineweaver-Burk plots.[3]

Visualization: Melanin Biosynthesis Pathway

Caption: Inhibition of the tyrosinase-catalyzed steps in the melanin biosynthesis pathway.

Opioid Receptor Antagonism

A distinct class of 1-substituted 4-(3-hydroxyphenyl)piperazines has been identified as pure opioid receptor antagonists.[4] Unlike many classic opioid antagonists where activity depends on specific N-substituents (like allyl or cyclopropylmethyl), these piperazine derivatives, including the N-methyl analogue, exhibit pure antagonist properties.[4] They show potent, low nanomolar binding affinities at μ, δ, and κ opioid receptors.

Quantitative Data: Opioid Receptor Binding

The binding affinities (Ki) of 1-substituted 4-(3-hydroxyphenyl)piperazine derivatives for the human μ, δ, and κ opioid receptors are presented below.

| Compound | N-Substituent | μ Ki (nM)[4] | δ Ki (nM)[4] | κ Ki (nM)[4] |

| 5a | Phenylpropyl | Low nanomolar | Low nanomolar | Low nanomolar |

| 5f | Methyl | - | - | - |

| (Note: Specific Ki values for 5a and 5f were described as "low nanomolar" in the source material but not explicitly quantified in the abstract.) |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors and is used to distinguish between agonists, antagonists, and inverse agonists.[4]

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

[³⁵S]GTPγS (radioligand).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl, EDTA).

-

Agonist (e.g., DAMGO for μ receptors).

-

Test compounds (potential antagonists).

-

Scintillation counter.

Procedure:

-

Thaw the cell membranes on ice.

-

In assay tubes, combine the membranes, GDP, and the test compound at various concentrations.

-

To determine antagonist activity, add a known agonist to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Pure antagonists, like the hydroxyphenylpiperazine derivatives, will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner but will not stimulate binding on their own. Calculate the IC50 or Kb values for the antagonist.

Visualization: Opioid Receptor Signaling

Caption: Antagonist action on the G-protein coupled opioid receptor signaling pathway.

Synthesis of Hydroxyphenylpiperazine Derivatives

The synthesis of these derivatives typically involves coupling a suitable piperazine core with other chemical moieties. For instance, (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives can be synthesized by coupling 4-(1-piperazinyl)phenol with appropriate benzoyl chlorides or benzoic acids under basic conditions.[1] Another common approach is the Buchwald-Hartwig coupling reaction.[5]

General Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of target compounds.

Conclusion

Hydroxyphenylpiperazine derivatives represent a versatile and pharmacologically significant class of compounds. Their demonstrated activities as potent tyrosinase inhibitors and pure opioid receptor antagonists highlight their potential in dermatology and neurology, respectively. The structure-activity relationships discussed provide a clear rationale for the design of new analogues with improved potency and selectivity. The detailed protocols and visual aids included in this guide offer a solid foundation for researchers aiming to explore and expand upon the therapeutic applications of this valuable chemical scaffold.

References

- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Review of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

An In-depth Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a detailed overview of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (CAS No: 74853-08-0), a pivotal chemical intermediate in the pharmaceutical industry. The document covers its synthesis, physicochemical properties, and primary applications, with a focus on its role in the production of antifungal agents. Furthermore, it explores the broader biological potential of the (4-hydroxyphenyl)piperazine scaffold, supported by quantitative data, detailed experimental protocols, and schematic diagrams to illustrate key processes and relationships.

Core Compound Identification and Properties

This compound is a disubstituted piperazine derivative. Its structure features a central piperazine ring connected to a p-aminophenol group and a p-hydroxyphenyl group at positions 1 and 4, respectively. This specific arrangement makes it a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 74853-08-0 | [2][3][4][5] |

| Molecular Formula | C₁₆H₁₉N₃O | [2][3][5] |

| Molecular Weight | 269.34 g/mol | [2][5] |

| Appearance | White to light brown solid crystalline powder | [2][5] |

| Melting Point | 234-240 °C | [2] |

| Purity (Assay) | 98% - 100% | [2] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated) | [5] |

Synthesis and Manufacturing

The efficient synthesis of this compound is critical for its commercial viability as a pharmaceutical intermediate. Various synthetic routes have been developed, aiming to improve yield, reduce costs, and avoid harsh reaction conditions.[6]

Key Synthesis Workflow

A common and well-documented method involves a two-step process: an initial N-arylation reaction followed by the reduction of a nitro group to form the final amine.[7]

Experimental Protocol: N-Arylation and Reduction

This protocol is adapted from patented synthesis methods.[7]

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (Intermediate)

-

Under a nitrogen atmosphere, suspend N-(4-hydroxyphenyl)piperazine (1.0 eq), 1-chloro-4-nitrobenzene (1.4 eq), and N,N-diisopropylethylamine (Hünig's Base, 1.5 eq) in N-methylpyrrolidone (NMP).

-

Heat the suspension to 120-125 °C. The mixture should form a clear solution.

-

Stir the solution at this temperature for 5-7 hours, monitoring the reaction progress by HPLC until the starting material is consumed.

-

Cool the solution to 75-80 °C.

-

Add isopropanol to the reaction mixture to precipitate the intermediate product.

-

Filter and wash the solid to isolate the N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine intermediate.

Step 2: Reduction to this compound

-

The isolated nitro-intermediate is then subjected to a reduction reaction.

-

A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere.

-

Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed to yield the final product, this compound.

Alternative modern methods, such as the Buchwald-Hartwig coupling reaction, have also been developed to form the C-N bonds in this structure.[6][8]

Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is its use as a key intermediate in the synthesis of the triazole antifungal agent, Posaconazole.[1][2][3][6][7][8] Posaconazole is a potent, broad-spectrum antifungal used for the treatment and prevention of invasive fungal infections.

The specific stereochemistry and functional groups of this compound are essential for constructing the final, complex architecture of Posaconazole, contributing directly to its mechanism of action.[1] It is also utilized as an intermediate for another antifungal, Itraconazole.[2]

Biological Activity of the (4-hydroxyphenyl)piperazine Scaffold

While this compound is primarily valued as a synthetic intermediate, its core chemical scaffold has been explored for direct biological activity. Research into derivatives has revealed potential therapeutic applications, particularly in dermatology and cosmetology.

Tyrosinase Inhibition

Derivatives of the (4-hydroxyphenyl)piperazine structure have been designed and synthesized as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[9][10] Overproduction of melanin can lead to hyperpigmentation disorders.

A study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives found several compounds with potent inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), significantly outperforming the widely used reference compound, kojic acid.[9][10][11]

Table 2: Tyrosinase Inhibitory Activity of (4-hydroxyphenyl)piperazine Derivatives

| Compound | Substituent on Aroyl Moiety | IC₅₀ (μM) vs. AbTYR | Reference |

| Kojic Acid (Reference) | N/A | 17.8 | [9][10][11] |

| Derivative 1 | Ortho-substituted hydrophobic group | 1.5 - 4.6 | [9][10] |

| Derivative 2 (Compound 25) | 1-(4-fluorobenzyl)piperazine based | 0.96 | [12] |

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)

This is a generalized protocol based on methods described in the literature.[9][10][12]

-

Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase (Agaricus bisporus) in a phosphate buffer (e.g., pH 6.8). Prepare a solution of L-DOPA as the substrate in the same buffer.

-

Inhibitor Preparation: Dissolve the test compounds (derivatives of this compound) in a suitable solvent (like DMSO) to create stock solutions, then dilute to various concentrations.

-

Assay Procedure: In a 96-well plate, add the enzyme solution and the test inhibitor at various concentrations. Incubate for a short period at a controlled temperature (e.g., 25 °C).

-

Reaction Initiation: Add the L-DOPA substrate to all wells to start the enzymatic reaction.

-

Data Measurement: Measure the formation of dopachrome (an colored product) by monitoring the absorbance at approximately 475 nm over time using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is determined by plotting the inhibition percentage against the inhibitor concentration.

Conclusion

This compound is a high-value chemical entity with a firmly established and critical role in the pharmaceutical industry as a non-interchangeable intermediate for the synthesis of the antifungal drug Posaconazole. Its well-defined synthesis routes and high purity make it a reliable component in complex API manufacturing. Beyond this primary application, the inherent (4-hydroxyphenyl)piperazine scaffold demonstrates significant biological potential, particularly as a template for designing potent enzyme inhibitors like those targeting tyrosinase. This dual identity—as both a vital synthetic workhorse and a source of inspiration for new drug discovery—underscores its importance for researchers and professionals in drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. darshanpharmaindia.in [darshanpharmaindia.in]

- 3. molkem.com [molkem.com]

- 4. atompharma.co.in [atompharma.co.in]

- 5. 74853-08-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 7. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 8. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 9. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to Aminophenyl-Hydroxyphenyl-Piperazine Compounds

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of aminophenyl-hydroxyphenyl-piperazine compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological significance, and evolution of this important chemical scaffold. The primary focus is on 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, a pivotal intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole.

Introduction and Historical Context

The history of aminophenyl-hydroxyphenyl-piperazine compounds is intrinsically linked to the development of second-generation triazole antifungal agents. While the broader class of N-arylpiperazines has been a subject of medicinal chemistry research for decades, with investigations into their potential as antipsychotic, antidepressant, and anxiolytic agents, the specific aminophenyl-hydroxyphenyl-piperazine scaffold gained prominence as a key building block in the synthesis of complex pharmaceutical molecules.[1][2]

The development of the antifungal drug Posaconazole by Schering-Plough (now Merck & Co.) marked a significant milestone for this class of compounds.[3][4] Posaconazole was approved for medical use in the European Union in 2005 and in the United States in 2006.[3] The efficient and scalable synthesis of Posaconazole relies heavily on the availability of high-purity this compound, solidifying the importance of this intermediate in modern pharmaceutical manufacturing.[5][6][7][8]

While the primary application of this compound is as an intermediate, recent research has also explored the biological activities of related 4-(4-hydroxyphenyl)piperazine derivatives, particularly as tyrosinase inhibitors, suggesting potential applications in treating hyperpigmentation disorders.[9][10][11]

Synthesis and Chemical Properties

The synthesis of this compound has been a subject of extensive process chemistry research, with numerous methods developed to optimize yield, purity, and scalability. The core synthetic strategies generally involve the formation of the diarylpiperazine structure through nucleophilic substitution or coupling reactions.

A common approach involves the reaction of a protected or unprotected 4-hydroxyphenylpiperazine with a suitable 4-nitro-substituted phenyl halide, followed by the reduction of the nitro group to an amine. The choice of reactants, catalysts, and reaction conditions can significantly impact the efficiency of the synthesis.

Table 1: Summary of Key Synthetic Parameters for this compound

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Coupling | N-(4-Hydroxyphenyl)-piperazine | 1-chloro-4-nitrobenzene | N,N-Diisopropylethylamine | N-Methylpyrrolidone | 120-125 | - | - | [1] |

| Reduction | N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine | Sodium hypophosphite | Palladium on charcoal | Methoxyethanol | 70-75 | - | - | [1] |

| Coupling | Piperazine | p-Methoxybromobenzene | Palladium acetate, Potassium tert-amylate | Toluene | 110 | 90 | 99 | [4] |

| Coupling | 4-Hydroxyaniline | Dichloroethylamine hydrochloride | Sodium hydroxide | Water | - | 80 | 95 | [12] |

| Coupling | 1-(4-hydroxyphenyl) piperazine | 4-nitrochlorobenzene | - | - | - | 88 | 93 | [12] |

| Reduction | 4-(4-(4-nitrophenyl)-1-piperazinyl) phenol | - | - | - | - | 77 | 98 | [12] |

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Coupling

This protocol is based on the method described in patent CN114516849A.[4]

Step 1: Synthesis of 1,4-bis(p-methoxyphenyl)piperazine

-

To a dry 100 mL reaction flask under a nitrogen atmosphere, add toluene (40 mL), palladium acetate (0.025 g), potassium tert-amylate (1.8 g), piperazine (0.431 g, 5 mmol), and p-methoxybromobenzene (2.244 g, 12 mmol).

-

Heat the reaction mixture to 110°C and stir for 1 hour.

-

Cool the mixture to room temperature.

-

Slowly add 80 g of a 5% aqueous ammonium chloride solution while maintaining the temperature below 20°C.

-

Extract the reaction mixture with dichloromethane (200 g).

-

Concentrate the organic layer to dryness.

-

Purify the crude product by column chromatography to obtain an off-white solid.

Step 2: Conversion to this compound

Further steps involving deprotection and functional group transformations as outlined in the patent are required to obtain the final product.

Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the method described in patent EP1230231B1.[1]

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine

-

Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-piperazine (420 g, 2.36 mol), 1-chloro-4-nitrobenzene (520.6 g, 3.30 mol), and N,N-Diisopropylethylamine (457.5 g, 3.54 mol) in N-Methylpyrrolidone (1260 mL).

-

Heat the mixture to 120-125°C and stir until the reaction is complete, as monitored by HPLC (typically 5-7 hours).

-

Cool the solution to 75-80°C and add isopropanol (6.3 L) over 30 minutes.

-

Cool the resulting suspension to 20-25°C and stir overnight.

-

Further cool to -10 to -5°C and stir for 30 minutes.

-

Filter the product, wash with isopropanol and warm water.

-

Dry the product under vacuum at 50°C.

Step 2: Reduction to N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine

-

Under a nitrogen atmosphere, suspend N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine (430 g, 1.34 mol) in methoxyethanol (2.8 L) at 20-25°C.

-

Add 5% palladium on charcoal (52 g, 50% water wet).

-

Degas the suspension and heat to 70-75°C.

-

Slowly add a solution of sodium hypophosphite monohydrate (497 g) in water (1.12 L) over 2-2.5 hours, maintaining the temperature at 70-75°C.

-

Stir the mixture at 70-75°C until the reaction is complete, as monitored by TLC.

-

Cool the suspension to 25°C and process to isolate the final product.

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a crucial precursor to Posaconazole. The structural integrity of this intermediate is essential for the antifungal activity of the final drug. Posaconazole functions by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

While the direct biological activity of this compound is not extensively studied, the broader class of N-arylpiperazines is known to interact with various biological targets, particularly in the central nervous system. These compounds have been investigated as ligands for serotonin (5-HT) and dopamine (D2, D3) receptors.[13]

More recently, derivatives of 4-(4-hydroxyphenyl)piperazine have been identified as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[9][10][11] This suggests a potential therapeutic application for these compounds in the treatment of hyperpigmentation disorders. The mechanism of action in this context is believed to be the competitive inhibition of the tyrosinase enzyme.

Below is a conceptual diagram illustrating the role of this compound as a key intermediate in the synthesis of Posaconazole and the subsequent mechanism of action of the final drug.

References

- 1. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 2. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]

- 3. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]

- 4. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP2571868A1 - Preparation of posaconazole intermediates - Google Patents [patents.google.com]

- 6. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 7. longdom.org [longdom.org]

- 8. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]

- 9. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]

- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological activity for the compound 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine. While primarily known as a key intermediate in the synthesis of the antifungal agent Posaconazole, the inherent structural motifs of this molecule suggest potential for independent biological activity.[1] This document outlines detailed protocols for a suite of computational methods, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET prediction, to elucidate its potential therapeutic applications. The guide is intended to serve as a practical resource for researchers in drug discovery and computational chemistry, providing both theoretical background and actionable experimental workflows.

Introduction to this compound

This compound (CAS No. 74853-08-0) is a piperazine derivative that plays a crucial role as a building block in pharmaceutical synthesis.[1][2] Its structure, featuring a piperazine core flanked by an aminophenyl and a hydroxyphenyl group, makes it a versatile scaffold for the development of novel bioactive molecules. Research into structurally similar 4-(4-hydroxyphenyl)piperazine-based compounds has revealed inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis, suggesting that this core structure may have inherent biological activity worth exploring.[3][4][5] In silico prediction methods offer a time- and cost-effective strategy for the initial screening and characterization of the potential bioactivity of such compounds.[6][7]

Proposed Biological Target: Tyrosinase

Based on studies of analogous compounds, tyrosinase is a promising potential target for this compound.[3][4][5] Tyrosinase is a key enzyme in the melanin synthesis pathway and is a target for agents that treat hyperpigmentation disorders. The following sections will use tyrosinase as an exemplary target to detail the in silico prediction workflow.

In Silico Prediction Methodologies

A multi-faceted in silico approach, combining several computational techniques, is recommended to build a comprehensive activity profile for the target compound.[6][8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[9][10][11][12]

Experimental Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., tyrosinase from Agaricus bisporus, PDB ID: 2Y9X) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Define the binding site or active site cavity based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular editor (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

Define the grid box dimensions to encompass the entire binding site of the protein.

-

Execute the docking algorithm to generate a series of binding poses.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energy scores. The more negative the score, the higher the predicted binding affinity.

-

Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13][14][15] This is particularly useful when experimental activity data for a set of analogous compounds is available.

Experimental Protocol:

-

Data Set Preparation:

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors, which are numerical representations of molecular properties. These can include 1D, 2D, and 3D descriptors (e.g., molecular weight, logP, topological indices, electrostatic potentials).[15]

-

-

Model Development:

-

Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model that correlates the descriptors with biological activity.[15]

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set. Key validation metrics include the coefficient of determination (R²) and the cross-validated R² (Q²).[14]

-

-

Activity Prediction:

-

Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its biological activity.

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[17][18] Pharmacophore models can be used to identify new active compounds through virtual screening.[19]

Experimental Protocol:

-

Model Generation:

-

Ligand-Based: If the 3D structure of the target is unknown, a set of known active ligands can be aligned to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).[18][19][20]

-

Structure-Based: If the target structure is known, the key interaction points within the binding site can be used to generate a pharmacophore model.[17][20]

-

-

Model Validation:

-

Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.

-

Assess whether this compound fits the generated pharmacophore model.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[21][22][][24] Early assessment of these properties can prevent late-stage failures in drug development.[22]

Experimental Protocol:

-

Data Input:

-

Provide the chemical structure of this compound, typically in SMILES or SDF format.

-

-

Prediction Using In Silico Tools:

-

Utilize web-based platforms or standalone software (e.g., SwissADME, pkCSM, ADMETlab) to predict a range of pharmacokinetic and toxicological properties.[22]

-

Key properties to predict include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

-

-

Analysis:

-

Analyze the predicted ADMET profile to identify potential liabilities and assess the overall drug-likeness of the compound.

-

Data Presentation

Quantitative data from related studies can provide a valuable benchmark. The table below summarizes the tyrosinase inhibitory activity of a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, which are structurally related to the compound of interest.

| Compound | R-group on Aroyl Moiety | IC50 (µM) against AbTYR |

| 1 | 4-hydroxyphenyl | 28.9 |

| 2 | H | 73.2 |

| 7 | 2-Cl | 4.6 |

| 10 | 2,4-Cl₂ | 1.5 |

| 21 | 2-OCH₃ | 4.1 |

| Kojic Acid (Ref.) | - | 17.8 |

| Data sourced from a study on tyrosinase inhibitors.[4] |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the in silico workflows and a hypothetical signaling pathway.

Caption: Overall workflow for in silico prediction of bioactivity.

Caption: Step-by-step workflow for molecular docking.

Caption: Hypothetical inhibition of the tyrosinase signaling pathway.

Conclusion

This guide outlines a systematic and robust in silico strategy for predicting the biological activity of this compound. By employing a combination of molecular docking, QSAR analysis, pharmacophore modeling, and ADMET prediction, researchers can efficiently generate hypotheses about its potential targets, efficacy, and drug-likeness. While these computational predictions require subsequent experimental validation, they serve as an invaluable first step in the drug discovery pipeline, enabling the prioritization of resources and guiding further investigation into the therapeutic potential of this versatile chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. 74853-08-0|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Molecular Docking: Shifting Paradigms in Drug Discovery [mdpi.com]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. neovarsity.org [neovarsity.org]

- 15. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight | MDPI [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fiveable.me [fiveable.me]

- 18. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fiveable.me [fiveable.me]

- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 24. aurlide.fi [aurlide.fi]

Methodological & Application

Synthesis Protocol for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Application Notes

This document provides a detailed protocol for the synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key intermediate in the production of various pharmaceuticals, notably the antifungal agent Posaconazole.[1][2][3] The described methodology is a robust two-step process involving an initial N-arylation reaction followed by a reduction of a nitro intermediate. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. The synthesis is straightforward and utilizes commercially available starting materials, making it suitable for laboratory-scale preparation. The purity of the final product is typically high, and the protocol includes details for purification and characterization.

The overall synthesis involves the reaction of 1-(4-hydroxyphenyl)piperazine with 1-fluoro-4-nitrobenzene to yield an intermediate, N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine, yielding the final product, this compound.

Experimental Protocols

Overall Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Synthesis of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine

This step involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with 1-(4-hydroxyphenyl)piperazine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 1-(4-hydroxyphenyl)piperazine | 178.23 | 17.8 | 100 |

| 1-fluoro-4-nitrobenzene | 141.10 | 14.1 | 100 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 | 200 |

| Dimethyl sulfoxide (DMSO) | - | 200 mL | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser is charged with 1-(4-hydroxyphenyl)piperazine (17.8 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and dimethyl sulfoxide (200 mL).

-

The mixture is stirred at room temperature for 15 minutes.

-

1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) is added to the suspension.

-

The reaction mixture is heated to 120-130 °C and maintained at this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and poured into 1 L of ice-water with stirring.

-

The resulting yellow precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral.

-

The crude product is recrystallized from ethanol to afford N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine as a yellow solid.

Expected Yield and Characterization:

| Parameter | Value |

| Yield | 85-90% |

| Melting Point | 188-192 °C[4][5] |

| Appearance | Pale Yellow Solid[4] |

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amino group using sodium dithionite.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine | 299.32 | 29.9 | 100 |

| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 87.0 | 500 |

| Tetrahydrofuran (THF) | - | 250 mL | - |

| Water | - | 250 mL | - |

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a solution of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (29.9 g, 100 mmol) in 250 mL of THF is prepared.

-

A solution of sodium dithionite (87.0 g, 500 mmol) in 250 mL of water is added to the flask.

-

The mixture is heated to reflux and maintained for 2 hours with vigorous stirring. The reaction progress can be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to give this compound as an off-white solid.

Expected Yield and Characterization:

| Parameter | Value |

| Yield | 75-80% |

| Purity (HPLC) | >98%[6] |

| Appearance | Off-white solid |

Alternative Reduction Method: Catalytic Hydrogenation

An alternative and common method for the reduction of the nitro group is catalytic hydrogenation.[7][8]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine | 299.32 | 29.9 | 100 |

| 10% Palladium on Carbon (Pd/C) | - | 1.5 g | - |

| Methanol | - | 300 mL | - |

| Hydrogen Gas (H₂) | - | 1-5 atm | - |

Procedure:

-

N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (29.9 g, 100 mmol) is dissolved in methanol (300 mL) in a hydrogenation vessel.

-

10% Pd/C (1.5 g) is carefully added to the solution.

-

The vessel is connected to a hydrogen source and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (1-5 atm) at room temperature for 4-6 hours.[7]

-

Upon completion of the reaction (monitored by TLC or HPLC), the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data Summary

| Step | Starting Material(s) | Product | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1-(4-hydroxyphenyl)piperazine, 1-fluoro-4-nitrobenzene | N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine | K₂CO₃ | DMSO | 120-130 | 4 | 85-90 | >95 |

| 2a | N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine | This compound | Na₂S₂O₄ | THF/Water | Reflux | 2 | 75-80 | >98 |

| 2b | N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine | This compound | H₂, 10% Pd/C | Methanol | 20-30 | 4-6 | ~77[6] | >98[6] |

Visualizations

Experimental Workflow

References

- 1. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]

- 4. iconpharmachem.com [iconpharmachem.com]

- 5. darshanpharmaindia.in [darshanpharmaindia.in]

- 6. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]

- 7. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 8. US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-Nâ²-(4â²-aminophenyl)-piperazine - Google Patents [patents.google.com]

Application Notes and Protocols for Buchwald-Hartwig Coupling in Piperazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has proven particularly indispensable in medicinal chemistry for the synthesis of N-arylpiperazines, a privileged scaffold found in a multitude of marketed drugs and clinical candidates. The reaction's broad substrate scope, functional group tolerance, and ever-improving catalyst systems have made it the method of choice for constructing this critical pharmacophore.